molecular formula C14H18N2O3S B2354856 1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea CAS No. 2034491-46-6

1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea

Cat. No. B2354856
CAS RN: 2034491-46-6
M. Wt: 294.37
InChI Key: WBVITRSQCVZPGC-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and a sulfur atom . Both of these compounds and their derivatives have been found to have various applications in medicinal chemistry .


Synthesis Analysis

The synthesis of furan and thiophene derivatives can involve various methods, depending on the specific compounds being synthesized . For example, 2-butylthiophene is used as a raw material in the synthesis of anticancer agents .


Chemical Reactions Analysis

Furan and thiophene derivatives can undergo a variety of chemical reactions, again depending on the specific compounds. They have been found to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Physical And Chemical Properties Analysis

Furan and thiophene have some common physical and chemical properties. For example, they are both soluble in most organic solvents like alcohol and ether but insoluble in water . Their specific derivatives may have different properties, depending on their structures .

Scientific Research Applications

Photoinduced Oxidative Annulation Researchers have developed a method for the photoinduced direct oxidative annulation of compounds including 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which are structurally related to the compound . This process facilitates access to highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants, utilizing excited-state intramolecular proton transfer (ESIPT) phenomena (Zhang et al., 2017).

Regiocontrolled Synthesis Another study describes the regiocontrolled synthesis of γ-hydroxybutenolides from photooxygenation of 2-thiophenyl-substituted furans. This method showcases a rapid and quantitative approach to synthesizing γ-hydroxybutenolides, highlighting the chemical versatility of furan and thiophene derivatives (Kotzabasaki et al., 2016).

Solar Energy Conversion Research on phenothiazine derivatives, which include furan and thiophene linkers, in dye-sensitized solar cells demonstrates the impact of these conjugated linkers on device performance. Specifically, a derivative with a furan linker exhibited a significant increase in solar energy-to-electricity conversion efficiency, underscoring the potential of furan and thiophene in enhancing solar cell efficiency (Kim et al., 2011).

Organosilicon Synthesis A study on the synthesis of isocyanates of the furan, thiophene, and mono- and polyfluorophenyl series through silylation and subsequent phosgenation of amines highlights the synthetic utility of these heterocycles in creating diverse organic compounds. This research offers insights into the preparation of novel isocyanates, which are valuable intermediates in organic synthesis (Lebedev et al., 2006).

Synthesis of Novel Pyridine and Naphthyridine Derivatives A study focused on the synthesis of novel pyridine and naphthyridine derivatives starting from 2-[1-(Furan- or thiophen-2-yl)ethylidene]malononitriles. This work exemplifies the versatility of furan and thiophene derivatives in constructing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science (Abdelrazek et al., 2010).

Mechanism of Action

The mechanism of action of furan and thiophene derivatives can vary, depending on their specific structures and the biological targets they interact with .

Future Directions

Given the wide range of therapeutic properties of furan and thiophene derivatives, there is great interest in synthesizing and investigating new structural prototypes with more effective pharmacological activity . This is a promising area for future research in medicinal chemistry.

properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-6-19-8-11)12-4-3-7-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVITRSQCVZPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea

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